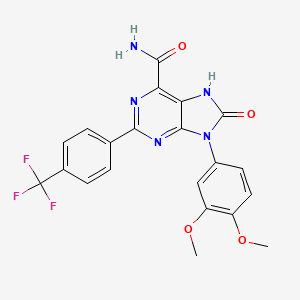

9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a purine core substituted at positions 2, 8, 9, and 5. Key structural features include:

- 9-Position: A 3,4-dimethoxyphenyl group, providing electron-donating methoxy substituents at positions 3 and 4 on the phenyl ring.

- 2-Position: A 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects via the trifluoromethyl moiety.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O4/c1-32-13-8-7-12(9-14(13)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-3-5-11(6-4-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKGQMOOMKLDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 421.37 g/mol. The structure features a purine ring system substituted with a trifluoromethyl group and a dimethoxyphenyl moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

These results suggest that the compound exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of purine derivatives has also been explored. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Key Findings:

- Inhibition of cyclooxygenase (COX) enzymes was observed, which are crucial in the inflammatory response.

- The compound showed a reduction in levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an anti-inflammatory agent.

The proposed mechanism of action for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may interfere with the activity of kinases involved in these pathways, leading to induced apoptosis in cancer cells.

Case Studies

- Study on MCF-7 Cells : A detailed study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells, characterized by increased levels of cleaved caspase-3 and PARP.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its efficacy as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Positioning: The target compound’s 3,4-dimethoxyphenyl group at position 9 contrasts with the 2,4-dimethoxyphenyl analog . Replacement of methoxy with methyl groups (as in ) lowers polarity, reducing solubility but increasing metabolic stability.

Electron Effects :

Synthetic Utility :

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn:

Q & A

Q. What are the standard synthetic routes for preparing 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Condensation of substituted purine precursors with 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl moieties under Lewis acid catalysis (e.g., BF₃·Et₂O) .

- Step 2 : Oxidation of intermediates using agents like potassium permanganate to introduce the 8-oxo group .

- Step 3 : Carboxamide formation via coupling with activated carbonyl reagents (e.g., EDCI/HOBt) . Key parameters include solvent polarity (DMF or THF), temperature control (0–80°C), and inert atmosphere (N₂) to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to resolve methoxy, trifluoromethyl, and purine core protons .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Moderate in DMSO (>10 mM) and DMF; limited in aqueous buffers (use co-solvents like 10% Cremophor EL) .

- Stability : Stable at –20°C for >6 months in anhydrous DMSO; degrades in basic conditions (pH >9) via hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Use Design of Experiments (DOE) to evaluate:

Q. What mechanistic hypotheses explain the compound’s reported enzyme inhibition (e.g., kinase targets)?

Computational and experimental approaches include:

- Molecular Docking : Simulate interactions with ATP-binding pockets of kinases (e.g., MAPK or PI3K) using Schrödinger Suite .

- Enzyme Assays : Measure IC₅₀ via fluorescence polarization (FP) or TR-FRET with recombinant kinases .

- SAR Analysis : Compare with analogs lacking the trifluoromethyl group to identify critical substituents .

Q. How should discrepancies in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

- Replicate Assays : Use standardized protocols (e.g., ATP concentration fixed at 1 mM) .

- Validate Purity : Re-test batches with LC-MS to rule out degradation products .

- Cell Permeability : Adjust assay conditions (e.g., serum-free media) to account for protein binding .

Q. What strategies address low solubility in in vivo models?

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes .

- Prodrug Design : Introduce phosphate esters at the 8-oxo group for enhanced aqueous solubility .

Q. How can researchers differentiate artifacts from true biological activity in high-throughput screens?

- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out promiscuous binding .

- Cytotoxicity Controls : Include cell viability assays (MTT/XTT) to exclude false positives from cell death .

Methodological Guidance for Data Interpretation

Q. What statistical methods are recommended for analyzing dose-response data?

Q. How should researchers prioritize structural analogs for SAR studies?

- Computational Prioritization : Rank analogs by docking scores and synthetic accessibility (e.g., SYNOPSIS) .

- Cluster Analysis : Group compounds by substituent electronic properties (Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.